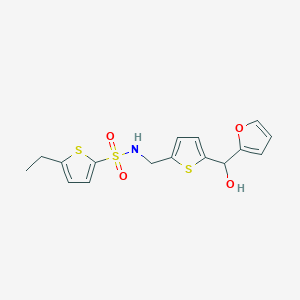

5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S3/c1-2-11-6-8-15(23-11)24(19,20)17-10-12-5-7-14(22-12)16(18)13-4-3-9-21-13/h3-9,16-18H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRGDAHECNBUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfonamide groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4). Catalysts like palladium on carbon (Pd/C) are often used to facilitate hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene-2-sulfonic acid derivatives, while reduction of the sulfonamide group can produce thiophene-2-amine derivatives .

Scientific Research Applications

5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the furan and thiophene rings can interact with cellular receptors and proteins, modulating various biological processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally related sulfonamides from the evidence:

*Note: The molecular weight of the target compound is inferred based on its formula.

Key Observations:

Substituent Complexity : The target compound and share a hydroxymethylfuran-thiophene hybrid substituent, which may enhance π-π stacking interactions in biological systems. In contrast, incorporates a fluorine atom and a thiazolo-triazole system, increasing electronegativity and steric bulk .

Molecular Weight : The target compound (MW ~381) is lighter than (403.5) and (436.6), suggesting better bioavailability compared to bulkier analogs.

Computational and Analytical Studies

- Density Functional Theory (DFT) : Studies in and emphasize the role of exact exchange and correlation-energy functionals in predicting molecular properties. These methods could model the target compound’s electronic behavior .

Biological Activity

5-Ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a thiophene derivative recognized for its complex structure and potential biological activities. The compound features an ethyl group, a furan moiety, and a sulfonamide functional group, which collectively contribute to its pharmacological properties. This article discusses the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The molecular formula of this compound is C₁₅H₁₅N₃O₃S₂, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The unique structural features enhance its reactivity and interactions within biological systems.

Research indicates that this compound exhibits various biological activities primarily through the modulation of enzyme activity and interaction with cellular receptors. The sulfonamide group is particularly noteworthy for its role in enhancing the compound's biological efficacy.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways in target organisms.

- Receptor Interaction : It interacts with various cellular receptors, potentially influencing signal transduction pathways.

Biological Activities

The biological activities of this compound include antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Escherichia coli | 3.12 - 12.5 μg/mL |

These values indicate strong antimicrobial potential compared to standard antibiotics.

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been investigated in several studies. It has been noted to reduce inflammatory markers in cellular models, suggesting a potential application in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiophene derivatives, including this compound). Results indicated that this compound exhibited superior activity compared to other derivatives tested, particularly in inhibiting biofilm formation by pathogenic bacteria .

- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of the compound on cancer cell lines. The results demonstrated that it had a low IC50 value (>60 μM), indicating minimal cytotoxicity while maintaining effective biological activity against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.